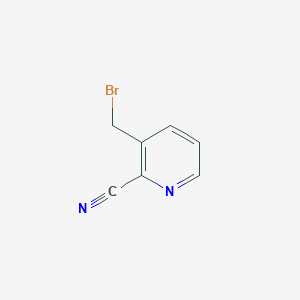

3-(Bromomethyl)pyridine-2-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine derivatives, including structures similar to 3-(Bromomethyl)pyridine-2-carbonitrile, often involves carbon-carbon coupling reactions. A study by Ghiasuddin et al. (2018) on novel pyridine derivatives synthesized via carbon-carbon coupling showcases the importance of such reactions in creating compounds with varied biological and chemical properties (Ghiasuddin et al., 2018).

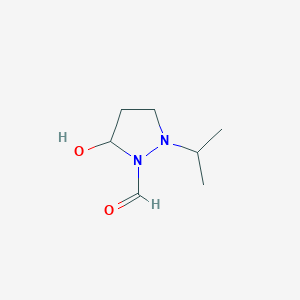

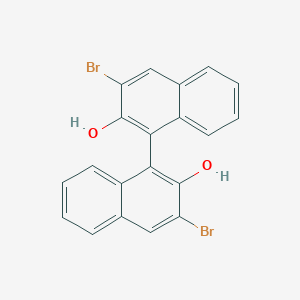

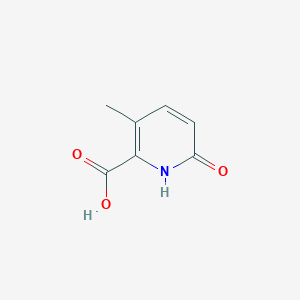

Molecular Structure Analysis

X-ray diffraction (XRD) and spectroscopic techniques are commonly used to characterize the molecular structure of pyridine derivatives. For instance, the structural analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a related compound, provided insights into its molecular geometry and intermolecular interactions, which are critical for understanding the chemical behavior of these compounds (Tranfić et al., 2011).

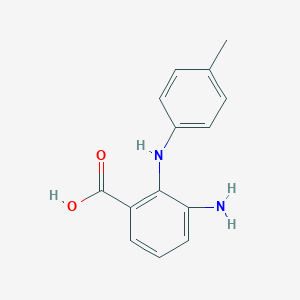

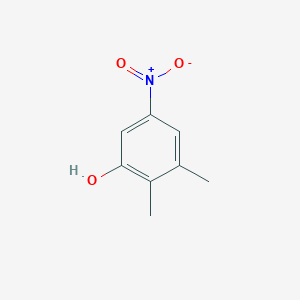

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, due to the presence of reactive groups such as the bromomethyl group in 3-(Bromomethyl)pyridine-2-carbonitrile. These reactions are fundamental in extending the pyridine framework and introducing new functional groups that enhance the compound's utility in further chemical synthesis (Victory et al., 1993).

Wissenschaftliche Forschungsanwendungen

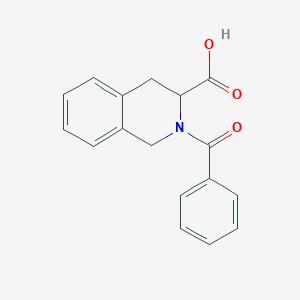

Chemistry and Complex Formation

3-(Bromomethyl)pyridine-2-carbonitrile is a compound that serves as a key intermediate in various branches of chemistry, especially in the synthesis of complex compounds and ligands. It has been utilized in the preparation of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), which are significant for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such compounds are crucial for identifying blind spots in research and suggesting potential areas of interest for future investigations, including unknown analogues (Boča, Jameson, & Linert, 2011).

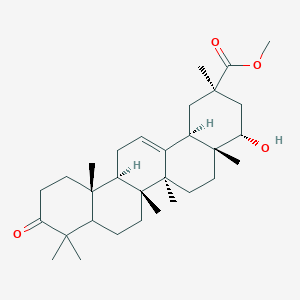

Catalytic Applications

The compound's derivatives are also prominent in catalysis, where they contribute to the development of novel methodologies for synthesizing heterocyclic compounds. Hybrid catalysts, for instance, have been employed for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing the compound's broader applicability in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. This indicates a growing interest in leveraging such compounds for the development of lead molecules in research (Parmar, Vala, & Patel, 2023).

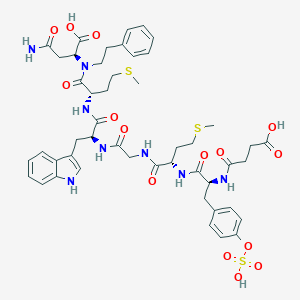

Medicinal Chemistry and Bioactivity

In medicinal chemistry, pyridine derivatives, including 3-(Bromomethyl)pyridine-2-carbonitrile, play a vital role due to their diverse biological activities. These activities range from antifungal, antibacterial, and antioxidant to anticancer, anti-inflammatory, and antiparkinsonian activities. The compound's ability to form stable complexes with metals, particularly Cu(II), has been explored for enhancing the bioavailability and pharmacological effects of active compounds, making it a potent candidate for anticancer research. The stability and efficacy of these complexes against various cancer cell lines highlight the compound's significance in developing future anticancer agents (Alshamrani, 2023).

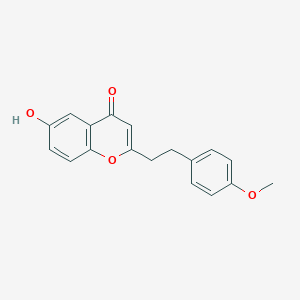

Optical Sensors and Photochromism

Optical sensors and photochromic materials also benefit from the structural and spectroscopic characteristics of pyridine derivatives. The ability of these compounds to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes. This versatility is crucial for designing biological active compounds and highly selective and effective chemosensors for detecting various species in environmental, agricultural, and biological samples. Moreover, the photochromic activity of ortho-nitrobenzylpyridines, derived from such compounds, suggests potential applications in photon-based electronics due to their favorable properties, including activity in the solid state and minimal structural change during photoreactions (Naumov, 2006).

Eigenschaften

IUPAC Name |

3-(bromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSLVCQAYWTRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438893 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)pyridine-2-carbonitrile | |

CAS RN |

116986-13-1 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)

acetate](/img/structure/B56186.png)